![molecular formula C10H14N2O2 B1359224 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione CAS No. 1007519-59-6](/img/structure/B1359224.png)
2-methyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a derivative of pyrazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s also known as 1, 3-diazole .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole derivatives are often synthesized via the reaction of an aryl-substituted pyrazole with a metal compound, followed by the reaction of the postulated intermediate with a pyrazole-containing 1,3-diketonate ligand .Molecular Structure Analysis
The molecular structure of this compound would likely include a pyrazole ring, which is a five-membered ring with two nitrogen atoms .Scientific Research Applications
Medicinal Chemistry
Heterocycles based on the pyrazole moiety, similar to this compound, have been utilized in developing medicinal scaffolds demonstrating activities against diseases like HIV, tuberculosis, and cancer .
Antifungal Applications
Compounds with a structure related to 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione have been used as antifungal agents in agriculture .
Antimicrobial Potential
Imidazole-containing compounds, which share a similar core structure with the compound , have shown potent antimicrobial activity .
Molecular Simulation Studies
These compounds have been used in molecular simulation studies to justify their potent in vitro activities against various pathogens .
properties
IUPAC Name |
2-methyl-1-(1-methylpyrazol-4-yl)pentane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-4-9(13)7(2)10(14)8-5-11-12(3)6-8/h5-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXSPANQKVWLQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)C(=O)C1=CN(N=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-(1-methyl-1H-pyrazol-4-yl)pentane-1,3-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.